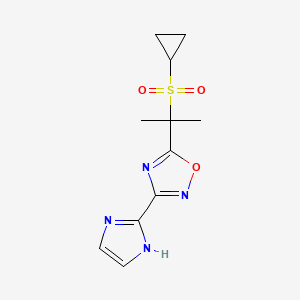![molecular formula C12H16N6O2 B7356993 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one, also known as MPTP, is a chemical compound that has been used for scientific research purposes. It is a pyrazinone derivative that has been synthesized and studied for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one involves its metabolism by MAO-B to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. It has also been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons in the substantia nigra, making it a useful tool compound for investigating the role of MAO-B in Parkinson's disease. However, this compound also has several limitations, including its potential toxicity and the fact that it does not accurately replicate the pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for the research of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one, including the development of more selective and less toxic MAO-B inhibitors for the treatment of Parkinson's disease, the investigation of the role of this compound in other neurodegenerative diseases, and the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other physiological systems.
Synthesis Methods
The synthesis of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one involves a multi-step process that starts with the reaction of 2-chloro-3-formylpyrazine with 1-methylpiperazine. This reaction yields 1-methyl-3-(3-piperidin-1-ylpyrazin-2-yl)urea, which is then treated with hydrazine hydrate to form 1-methyl-3-(3-piperidin-1-ylpyrazin-2-yl)hydrazine. The final step involves the reaction of this compound with 5-oxo-1,4-dihydro-1,2,4-triazole to yield this compound.
Scientific Research Applications
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool compound to investigate the role of monoamine oxidase (MAO) in Parkinson's disease. This compound is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
properties
IUPAC Name |
1-methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-17-6-4-13-10(11(17)19)18-5-2-3-8(7-18)9-14-12(20)16-15-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEBKEJCMXUXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)C3=NNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356916.png)
![4-ethyl-2-[[(2R,4S)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356926.png)
![7-[5-(1H-indol-3-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7356934.png)
![4-[2-Methyl-1-oxo-1-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7356935.png)
![2-[3-(3,5-Dimethyl-1,2-thiazol-4-yl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B7356942.png)
![2-[[[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]amino]methyl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7356944.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[[[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356950.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)


![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)